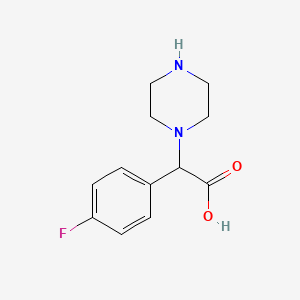![molecular formula C22H18ClN3O3S B2451022 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide CAS No. 1105241-46-0](/img/structure/B2451022.png)
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical with the molecular formula C23H20ClN3O4S . It has an average mass of 469.941 Da and a monoisotopic mass of 469.086304 Da . It is also known by its IUPAC name, 2-[7-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,3-dimethoxybenzyl)acetamide .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4-one core, which is a fused heterocyclic system . This core is substituted at the 7-position with a 4-chlorophenyl group and at the 2-position with an acetamide group that is further substituted with a 2,3-dimethoxybenzyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 124.9±0.5 cm3, and it has a polar surface area of 108 Å2 . The compound has 7 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 7 freely rotating bonds . The compound’s ACD/LogP is 3.19, and its ACD/LogD (pH 5.5 and 7.4) is 2.89 .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity : A compound similar to the one , N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, showed significant inhibition against various human cancer cell lines, indicating promising anticancer activity. This compound's crystal structure was analyzed, and its molecular electrostatic potential was investigated through theoretical calculations (Huang et al., 2020).
Synthesis and Biological Evaluation : Research on N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues indicated their potential as dual inhibitors of CLK1 and DYRK1A kinases. These compounds were designed and prepared via microwave-accelerated multi-step synthesis (Loidreau et al., 2013).
Antitumor Activity of Derivatives : Various thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds showed potent anticancer activity comparable to that of doxorubicin on different human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis : The crystal structures of related compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, have been determined, providing insights into the molecular conformation and potential interactions (Subasri et al., 2017).
Antioxidant Properties : The antioxidant properties of novel derivatives such as 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamides have been investigated. These compounds demonstrated significant effects in in vitro tests assessing free radical scavenging properties (Ayhan-Kılcıgil et al., 2012).
Antimicrobial Activity : Some compounds derived from pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinone have been synthesized as antimicrobial agents. Their structure assignments were based on chemical and spectroscopic evidence, and they showed promising antimicrobial activities (Fayed et al., 2014).
Eigenschaften
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-29-18-5-3-2-4-15(18)10-24-19(27)11-26-13-25-20-17(12-30-21(20)22(26)28)14-6-8-16(23)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINHPYISXKOUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

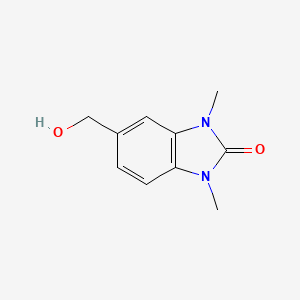
![5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2450941.png)
![3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2450942.png)
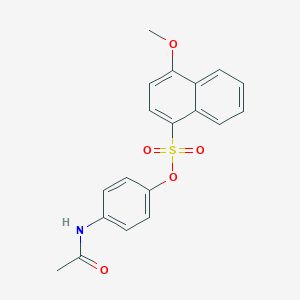
![N-[(5-Chloro-2H-indazol-3-yl)methyl]but-2-ynamide](/img/structure/B2450947.png)
![Ethyl 4-[({[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2450948.png)
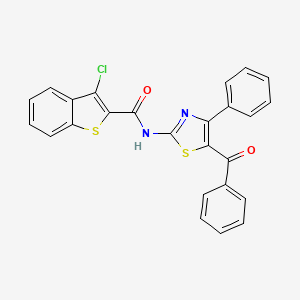
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2450951.png)
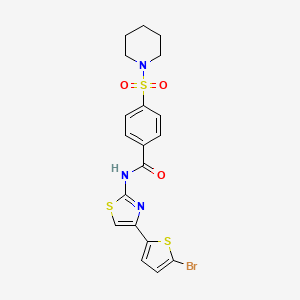
![2-(benzylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450955.png)
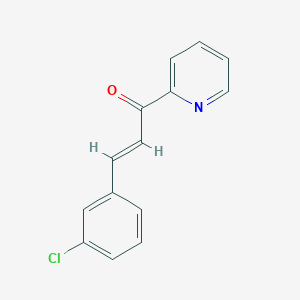
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2450959.png)
![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)
